molecular formula C16H13N5 B12723204 1,2,4-Triazolo(3,4-a)phthalazin-6-amine, N-methyl-3-phenyl- CAS No. 87539-90-0

1,2,4-Triazolo(3,4-a)phthalazin-6-amine, N-methyl-3-phenyl-

Cat. No.: B12723204
CAS No.: 87539-90-0
M. Wt: 275.31 g/mol
InChI Key: GLRABDXTKZYASM-UHFFFAOYSA-N
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Description

1,2,4-Triazolo(3,4-a)phthalazin-6-amine, N-methyl-3-phenyl- is a heterocyclic compound that belongs to the class of triazolophthalazines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound, which includes a triazole ring fused to a phthalazine moiety, makes it an interesting subject for research in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-Triazolo(3,4-a)phthalazin-6-amine, N-methyl-3-phenyl- typically involves the condensation of appropriate 1-chloro-4-alkoxy phthalazine with methyl hydrazine carboxylate. This reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol. The reaction mixture is then purified using standard techniques like recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms may also be explored to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,2,4-Triazolo(3,4-a)phthalazin-6-amine, N-methyl-3-phenyl- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the nitrogen atoms in the triazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,2,4-Triazolo(3,4-a)phthalazin-6-amine, N-methyl-3-phenyl- is not fully understood. it is believed to interact with various molecular targets and pathways, including:

    Enzyme Inhibition: Inhibits enzymes such as carbonic anhydrase and cholinesterase, which are involved in various physiological processes.

    Receptor Binding: Binds to specific receptors in the central nervous system, potentially modulating neurotransmitter activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,4-Triazolo(3,4-a)phthalazin-6-amine, N-methyl-3-phenyl- is unique due to its specific substitution pattern and the presence of both a triazole and phthalazine ring. This unique structure contributes to its diverse biological activities and potential therapeutic applications.

Properties

CAS No.

87539-90-0

Molecular Formula

C16H13N5

Molecular Weight

275.31 g/mol

IUPAC Name

N-methyl-3-phenyl-[1,2,4]triazolo[3,4-a]phthalazin-6-amine

InChI

InChI=1S/C16H13N5/c1-17-14-12-9-5-6-10-13(12)16-19-18-15(21(16)20-14)11-7-3-2-4-8-11/h2-10H,1H3,(H,17,20)

InChI Key

GLRABDXTKZYASM-UHFFFAOYSA-N

Canonical SMILES

CNC1=NN2C(=NN=C2C3=CC=CC=C31)C4=CC=CC=C4

Origin of Product

United States

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